molecular formula C19H13N3O B3038409 2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 861208-23-3

2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B3038409
CAS No.: 861208-23-3
M. Wt: 299.3 g/mol
InChI Key: IGDAHWBHOGLRHU-UHFFFAOYSA-N
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Description

2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound belonging to the chromene familyThese compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

Target of Action

The primary target of 2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile is the tubulin protein , specifically within the colchicine binding site . Tubulin proteins are crucial components of the cell’s cytoskeleton and play a significant role in maintaining cell shape, enabling cell movement, and facilitating intracellular transport .

Mode of Action

This compound interacts with its target by binding within the colchicine binding site of the tubulin protein . This interaction can significantly impact the function of tubulin proteins, which can lead to changes in cell structure and function .

Biochemical Pathways

The interaction of this compound with tubulin proteins affects the assembly and disassembly of microtubules, a key component of the cell’s cytoskeleton . This can disrupt various cellular processes, including cell division, and lead to cell death .

Pharmacokinetics

The compound’s interaction with tubulin proteins suggests it can penetrate cell membranes to reach its intracellular target .

Result of Action

The binding of this compound to tubulin proteins can lead to the disruption of microtubule dynamics, which can inhibit cell division and lead to cell death . This makes it a promising candidate for anticancer therapy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the cell can potentially interfere with the compound’s binding to its target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of salicylaldehyde, malononitrile, and a pyridine derivative under basic conditions. The reaction is often catalyzed by a base such as piperidine and carried out in an ethanol solvent . The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile is unique due to the presence of both a pyridine ring and a nitrile group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization and its antimicrobial properties make it a valuable compound for further research and development .

Properties

IUPAC Name

2-amino-4-pyridin-3-yl-4H-benzo[g]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O/c20-10-16-18(14-6-3-7-22-11-14)15-8-12-4-1-2-5-13(12)9-17(15)23-19(16)21/h1-9,11,18H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDAHWBHOGLRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(C(=C(O3)N)C#N)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701181260
Record name 2-Amino-4-(3-pyridinyl)-4H-naphtho[2,3-b]pyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861208-23-3
Record name 2-Amino-4-(3-pyridinyl)-4H-naphtho[2,3-b]pyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861208-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(3-pyridinyl)-4H-naphtho[2,3-b]pyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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